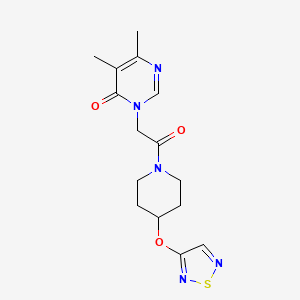
3-(2-(4-((1,2,5-thiadiazol-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(4-((1,2,5-thiadiazol-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C15H19N5O3S and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(2-(4-((1,2,5-thiadiazol-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a thiadiazole moiety, a piperidine ring, and a pyrimidine derivative, which are known to contribute to various biological activities.
Biological Activity Overview
Research on this compound indicates several potential biological activities:
- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. The incorporation of the thiadiazole ring in this compound may enhance its efficacy against various bacterial strains and fungi .
- Anticancer Properties : Compounds with similar structural features have shown promise in cancer research. For instance, derivatives of pyrimidine have been reported to induce apoptosis in cancer cell lines through various pathways .
- Anti-inflammatory Effects : The presence of the piperidine ring is often associated with anti-inflammatory properties. Compounds that include this moiety have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes related to inflammation and cancer progression.
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways involved in cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of similar thiadiazole compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting that structural modifications could enhance activity .
- Cancer Cell Line Testing : In vitro studies conducted on HeLa cells demonstrated that compounds with similar structures could induce apoptosis through both intrinsic and extrinsic signaling pathways. The study highlighted the potential for developing new anticancer agents based on this scaffold .
- Inflammatory Response Modulation : Research involving RAW264.7 macrophages showed that compounds with a piperidine moiety could significantly reduce nitric oxide production, indicating an anti-inflammatory effect that warrants further exploration .
Properties
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-10-11(2)16-9-20(15(10)22)8-14(21)19-5-3-12(4-6-19)23-13-7-17-24-18-13/h7,9,12H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUPQUVQCYZLBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)OC3=NSN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














